molecular formula C9H8N4O2 B182318 methyl 3-(1H-tetrazol-5-yl)benzoate CAS No. 148345-63-5

methyl 3-(1H-tetrazol-5-yl)benzoate

Cat. No. B182318
M. Wt: 204.19 g/mol
InChI Key: XHDHEDITROOBDC-UHFFFAOYSA-N
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Description

Methyl 3-(1H-tetrazol-5-yl)benzoate, also known as MTB, is an organic compound that has been extensively studied in recent years. It is a highly versatile compound with a wide range of applications in the scientific research field. It has been used in various biochemical and physiological studies, and its mechanism of action is being studied to determine its potential therapeutic applications.

Scientific Research Applications

  • Peptide Research and Therapeutics

    • Summary of Application : Tetrazole derivatives are used in the design and synthesis of novel cyclic peptoids . These peptoids represent a class of α-peptide mimics where the backbone side chains attached to α-carbon are moved to the backbone amide nitrogen atom .
    • Methods of Application : The synthesis of these peptoids involves a solid phase synthesis approach. The monomeric Nosyl-protected N-(1-trityl-1H-tetrazol-5-yl)methyl substituted glycine is accessed by a convenient synthesis involving Click reaction of Nosyl-protected N-(cyanomethyl)glycine methyl ester and sodium azide as a key step .
    • Results or Outcomes : The linear tetramer was subjected to macrocyclization using PyBOP to obtain a cyclic peptoid with (1H-tetrazol-5-yl)methyl pendants in good yield .
  • Medicinal and Pharmaceutical Applications

    • Summary of Application : Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . They have been found to bind therapeutically relevant proteins, act as antagonists, inhibitors or activators .
    • Methods of Application : The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .
    • Results or Outcomes : A progression of 5-[(5-aryl-1H-pyrazol-3-yl)methyl]-1H-tetrazoles has been assessed for their in vivo antihyperglycemic action. Some of the compounds have shown significant glucose lowering activity .
  • Antimicrobial Activity

    • Summary of Application : Certain tetrazole derivatives have shown considerable antimicrobial activity .
    • Methods of Application : The compound 2-methyl-3-{4-[2-(1H-tetrazol-5-yl-ethylamino]phenyl}-3H-quinazolin-4-one (30) is one such derivative .
    • Results or Outcomes : The exhibited activity was less in comparison to the reference drugs such as fluconazole and ciprofloxacin .
  • Photography and Photo Imaging
    • Summary of Application : Tetrazoles are used in photography and photo imaging . They can be used as components in photographic emulsions, where they
  • Photography and Photo Imaging

    • Summary of Application : Tetrazoles are used in photography and photo imaging . They can be used as components in photographic emulsions, where they act as spectral sensitizers .
    • Methods of Application : The exact methods of application can vary, but typically involve the incorporation of the tetrazole compound into the photographic emulsion during the manufacturing process .
    • Results or Outcomes : The use of tetrazoles in this context can enhance the sensitivity of the photographic emulsion, improving the quality of the resulting images .
  • Agriculture

    • Summary of Application : Tetrazoles have found use in agriculture . They can act as growth hormones, promoting the growth and development of plants .
    • Methods of Application : This typically involves the application of the tetrazole compound to the soil or directly to the plant itself .
    • Results or Outcomes : The use of tetrazoles in this context can lead to improved crop yields and plant health .
  • Explosives

    • Summary of Application : Due to their high nitrogen content, tetrazoles are often used in the creation of explosives .
    • Methods of Application : The synthesis of tetrazole-based explosives typically involves the reaction of tetrazoles with other high-energy compounds .
    • Results or Outcomes : Tetrazole-based explosives can have high detonation velocities and are often used in applications where a high degree of precision is required .

properties

IUPAC Name

methyl 3-(2H-tetrazol-5-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c1-15-9(14)7-4-2-3-6(5-7)8-10-12-13-11-8/h2-5H,1H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDHEDITROOBDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441401
Record name methyl 3-(1H-tetrazol-5-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(1H-tetrazol-5-yl)benzoate

CAS RN

148345-63-5
Record name methyl 3-(1H-tetrazol-5-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-(2H-1,2,3,4-tetrazol-5-yl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-cyanobenzoic acid (12.3 g, 0.083 mol) in toluene (300 mL) were added sodium azide (16 g, 0.25 mol) and triethylamine hydrochloride (34 g, 0.25 mol) respectively. The reaction mixture was refluxed for 4 hours, cooled to room temperature, and diluted with water (300 mL). The organic phase was separated and the aqueous portion was acidified (pH=1) using concentrated HCl. The precipitate was collected by filtration and oven-dried to give 14 g (89%) of the tetrazole as a white solid. CI-MS: C8H6N4O2 [M+1] 191.0. The product obtained (14 g, 0.074 mol) was suspended in anhydrous methanol followed by the addition of gaseous HCl over a period of 20 minutes. The warm solution was stirred at room temperature for overnight, then concentrated in vacuo. The resulting residue was triturated with diethyl ether and collected by filtration to yield 12.1 g (81%) of the methyl ester intermediate 2. CI-MS: C9H8N4O2 [M+1] 205.2
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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